molecular formula C27H24N2 B2801009 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline CAS No. 269405-02-9

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline

Cat. No.: B2801009
CAS No.: 269405-02-9
M. Wt: 376.503
InChI Key: SMDFGTXOHJNBPD-BUHFOSPRSA-N
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Description

4-[(E)-2-(2,6-Diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline is a push–pull chromophore featuring a pyridine core substituted with two phenyl groups at the 2- and 6-positions and an ethenyl-linked N,N-dimethylaniline donor at the 4-position. This structure enables intramolecular charge transfer (ICT), making it relevant for optoelectronic applications, sensing, and photophysical studies. Its synthesis typically involves condensation reactions, as seen in structurally related compounds like DAQP and QP ().

Properties

IUPAC Name

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2/c1-29(2)25-17-15-21(16-18-25)13-14-22-19-26(23-9-5-3-6-10-23)28-27(20-22)24-11-7-4-8-12-24/h3-20H,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDFGTXOHJNBPD-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach is the Stille coupling reaction , where a pyridine derivative is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and reaction time) is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The aniline moiety can be oxidized to form a nitro compound.

  • Reduction: : The pyridine ring can be reduced to form a pyridine derivative.

  • Substitution: : The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Electrophilic reagents such as bromine (Br2) and acyl chlorides (RCOCl) are typically employed.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline exhibit promising anticancer properties. For instance, derivatives of diphenylpyridine have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. Compounds designed from similar scaffolds have demonstrated significant inhibitory activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Applications

The structure of this compound suggests potential as an antimicrobial agent. Research indicates that compounds with similar diphenyl and pyridine structures can disrupt bacterial cell wall biosynthesis, making them effective against resistant bacterial strains . The compound's ability to interact with lipid II, a precursor in bacterial cell wall synthesis, positions it as a candidate for further development in antibiotic therapies.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in OLEDs. Its high thermal stability and favorable charge transport characteristics can enhance the efficiency and longevity of OLED devices .

Photovoltaic Cells

In addition to OLEDs, this compound can be utilized in the development of organic photovoltaic cells (OPVs). Its ability to absorb light and facilitate charge transfer is critical for improving the performance of solar cells . Research into polymer blends incorporating such compounds is ongoing to optimize energy conversion efficiencies.

Chemical Intermediate

As a chemical intermediate, this compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of new pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Drug Development

A study focused on the synthesis of HDAC inhibitors derived from diphenylpyridine frameworks demonstrated that modifications to the structure could significantly enhance anticancer activity in vitro and in vivo. The findings suggest that further exploration of related compounds could yield effective cancer therapies .

Case Study 2: OLED Efficiency Improvement

Research into OLED materials has shown that incorporating compounds like this compound can improve device efficiency by optimizing charge transport layers. This approach has led to advancements in OLED technology with better color purity and longer operational lifetimes .

Mechanism of Action

The mechanism by which 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with DAQP (E,E-4,4′-Pyridine-2,6-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline)

  • Structural Differences: DAQP is a quadrupolar D–π–A–π–D system with two N,N-dimethylaniline donors flanking the pyridine core. The target compound is dipolar (D–π–A), with one N,N-dimethylaniline donor and two phenyl substituents (neutral/weak acceptors).
  • Electronic Properties: DAQP exhibits stronger ICT due to dual donor groups, leading to bathochromic shifts in absorption (~450 nm in neutral pH) compared to the target compound (~420 nm estimated). Protonation of the pyridine nitrogen in acidic conditions (pH < 4) disrupts ICT in DAQP, causing spectral blue-shifts. The target compound may show similar pH-dependent behavior but with attenuated effects due to phenyl substituents.

Comparison with QP (E,E-2,6-Bis[2-(4-nitrophenyl)ethenyl]pyridine)

  • Structural Differences :
    • QP is a quadrupolar A–π–D–π–A system with nitro acceptors (strong electron-withdrawing groups) instead of phenyls.
  • Electronic Properties: The nitro groups in QP result in a red-shifted absorption maximum (~500 nm) compared to the target compound (~420 nm), highlighting the role of acceptor strength in modulating ICT. QP demonstrates pronounced solvatochromism in polar solvents, whereas the target compound’s phenyl substituents may reduce polarity-dependent shifts.

Photophysical and Solvent Effects

Fluorescence Behavior

  • The N,N-dimethylaniline group in the target compound enhances fluorescence quantum yield (Φ~0.3–0.5) compared to nitro-substituted analogs like QP (Φ~0.1–0.2).
  • Solvent polarity induces polarizability effects, as observed in 4-(9-anthryl)-N,N-dimethylaniline (), where reaction field interactions stabilize excited states. The target compound likely exhibits similar solvent-dependent Stokes shifts.

Structural Characterization

  • X-ray crystallography (using SHELXL/SHELXTL, ) reveals planar geometries for DAQP and QP. The target compound’s phenyl substituents may introduce steric hindrance, reducing planarity and conjugation efficiency.

Data Tables

Table 1: Key Photophysical Properties

Compound Absorption λ_max (nm) Emission λ_max (nm) Quantum Yield (Φ) Solvatochromism
Target Compound ~420 ~520 0.3–0.5 Moderate
DAQP 450 580 0.4 High
QP 500 620 0.1–0.2 Very High

Table 2: Structural Comparison

Compound Substituents Symmetry Dipole Moment (D)
Target Compound 2,6-Ph, 4-DMA C1 ~8–10
DAQP 2,6-(DMA-ethenyl) C2 ~5–7 (per arm)
QP 2,6-(NO2-Ph-ethenyl) C2 ~12–15

Biological Activity

The compound 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline , with the CAS number 29312-59-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C25H22N2C_{25}H_{22}N_2, with a molecular weight of approximately 350.46 g/mol. Key physical properties include:

  • Density : 1.107 g/cm³
  • Boiling Point : 506.6 °C at 760 mmHg
  • Flash Point : 260.2 °C
  • LogP : 6.1486 (indicating high lipophilicity)

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent and its effects on cellular mechanisms.

Antitumor Activity

Recent research has indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, a related compound demonstrated potent inhibitory activity against human class I histone deacetylases (HDACs) and induced apoptosis in myelodysplastic syndrome cell lines. This suggests that compounds with similar structural motifs may also possess anticancer properties through mechanisms such as:

  • Cell Cycle Arrest : Induction of G1 phase arrest.
  • Apoptosis : Increased levels of acetylated histones leading to programmed cell death.

The proposed mechanism involves the inhibition of HDACs, which play a crucial role in regulating gene expression and are often overexpressed in cancer cells. By inhibiting these enzymes, the compound may restore normal acetylation patterns of histones and transcription factors, thus reactivating tumor suppressor genes.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to This compound :

  • Study on HDAC Inhibition :
    • A series of benzamide derivatives were synthesized and evaluated for their HDAC inhibitory activity.
    • The most potent compound showed an IC50 value indicating effective inhibition at low concentrations and demonstrated significant antitumor efficacy in xenograft models .
  • Antimicrobial Activity :
    • Related compounds were tested for antimicrobial properties, revealing moderate activity against various bacterial strains.
    • The results suggest potential applications in developing antimicrobial agents based on the structural framework of diphenylpyridine derivatives .
  • Pharmacokinetic Profile :
    • Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models.
    • The compound's high LogP value suggests good membrane permeability, which is advantageous for oral bioavailability .

Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of HDACs; induced apoptosis
AntimicrobialModerate activity against bacterial strains
PharmacokineticsFavorable absorption; high LogP

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. For example, ethynyl-N,N-dimethylaniline derivatives can react with halogenated pyridine precursors under palladium catalysis . Purity is validated using HPLC (>98% purity threshold) combined with spectroscopic techniques (¹H/¹³C NMR, HRMS). For crystallographic confirmation, SHELXL refinement (SHELX-2015) ensures structural accuracy by resolving anisotropic displacement parameters .

Q. How is the compound’s structural integrity confirmed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data processed via SHELX programs (e.g., SHELXL for refinement). WinGX and ORTEP for Windows are used to visualize anisotropic displacement ellipsoids and generate publication-quality figures. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or PLATON .

Q. What spectroscopic techniques are critical for characterizing its electronic properties?

  • Methodological Answer : UV-Vis spectroscopy (λ_max ~350–400 nm in DMF) identifies π→π* transitions. Fluorescence emission spectra (excitation at 370 nm) assess Stokes shifts. IR spectroscopy (e.g., C=C stretch at ~1600 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) confirms conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical data for this compound?

  • Methodological Answer : Discrepancies in quantum yield or emission maxima may arise from solvent polarity, aggregation effects, or impurities. Standardize experimental conditions (e.g., degassed solvents, controlled concentration). Use time-resolved fluorescence to differentiate intrinsic vs. environmental effects. Cross-validate with computational TD-DFT calculations (B3LYP/6-31G*) .

Q. What strategies optimize the compound’s synthesis to minimize by-products?

  • Methodological Answer : By-products like Z-isomers or oligomers form due to uncontrolled reaction kinetics. Use high-dilution conditions for coupling steps. Monitor reaction progress via TLC or in-situ IR. Employ Pd(PPh₃)₂Cl₂/CuI catalysts for regioselective alkyne coupling. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How does the compound’s supramolecular packing influence its optoelectronic applications?

  • Methodological Answer : Analyze crystal packing using graph-set notation (e.g., R₂²(8) hydrogen bonds) to identify intermolecular interactions. For example, C-H···N contacts between pyridyl and aniline groups enhance charge transport in organic semiconductors. Compare Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions .

Critical Analysis of Contradictory Findings

  • Issue : Discrepancies in reported bioactivity (e.g., antimicrobial vs. no activity).
  • Resolution : Validate assays using standardized protocols (CLSI guidelines). Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Confirm compound stability in DMSO/PBS mixtures via LC-MS .

Future Research Directions

Investigate two-photon absorption properties for bioimaging (λ_ex = 750–900 nm) .

Explore coordination chemistry with transition metals (Ru, Ir) for OLED applications .

Develop computational models to predict substituent effects on charge-transfer efficiency.

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